molecular formula C9H19N3O3S B13248825 N-(Piperidin-4-YL)morpholine-4-sulfonamide

N-(Piperidin-4-YL)morpholine-4-sulfonamide

Cat. No.: B13248825
M. Wt: 249.33 g/mol
InChI Key: FTIJPYHTTNSAFH-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)morpholine-4-sulfonamide is a chemical compound that features a piperidine ring and a morpholine ring connected via a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)morpholine-4-sulfonamide typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method includes the use of sulfonyl chlorides to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(Piperidin-4-YL)morpholine-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, affecting their activity. The piperidine and morpholine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-YL)morpholine-4-carboxamide
  • N-(Piperidin-4-YL)morpholine-4-thioamide
  • N-(Piperidin-4-YL)morpholine-4-phosphonamide

Uniqueness

N-(Piperidin-4-YL)morpholine-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and morpholine rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H19N3O3S

Molecular Weight

249.33 g/mol

IUPAC Name

N-piperidin-4-ylmorpholine-4-sulfonamide

InChI

InChI=1S/C9H19N3O3S/c13-16(14,12-5-7-15-8-6-12)11-9-1-3-10-4-2-9/h9-11H,1-8H2

InChI Key

FTIJPYHTTNSAFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)N2CCOCC2

Origin of Product

United States

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